gamma-Secretase modulator 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

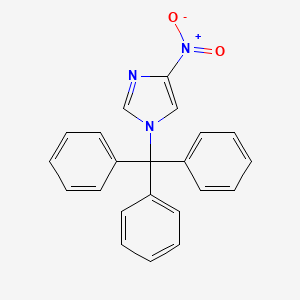

Gamma-Secretase modulator 2 is a potent and selective γ-secretase modulator used for the treatment of Alzheimer’s disease . It selectively attenuates the production of Aβ (1-42), which is associated with the deposition of Aβ in the brain .

Synthesis Analysis

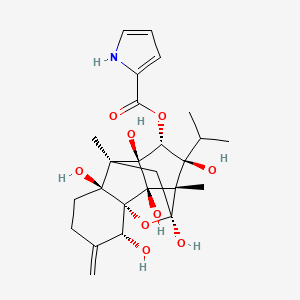

The synthesis of gamma-Secretase modulator 2 involves complex chemical reactions. The molecular basis of this modulation remains unknown . The structure includes all helix side chains, loops, the maturation cleavage into N- and C-terminal fragments required for activity, a membrane, and other features missing in the cryo-electron microscopy structures .

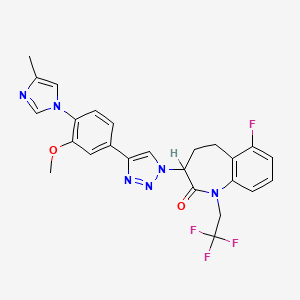

Molecular Structure Analysis

The molecular structure of gamma-Secretase modulator 2 is complex. The structure importantly includes all helix side chains, loops, the maturation cleavage into N- and C-terminal fragments required for activity, a membrane, and other features missing in the cryo-electron microscopy structures . The structure and two conformational states of the γ-secretase complex were evaluated .

Chemical Reactions Analysis

The chemical reactions involved in the action of gamma-Secretase modulator 2 are complex. The γ-secretase is a membrane protease complex that catalyzes the cleavage of the amyloid precursor protein to produce the infamous Aβ peptides involved in Alzheimer’s disease (AD) . The γ-secretase modulator is modulation of the action of γ-secretase so as to selectively attenuate production of Aβ (1-42) and hence find use in treatment or prevention of diseases associated with deposition of Aβ in the brain .

Physical And Chemical Properties Analysis

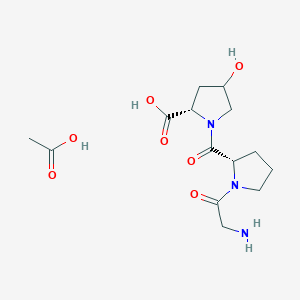

The physical and chemical properties of gamma-Secretase modulator 2 are defined by several factors. These include the number of hydrogen-bond acceptor sites, the topology of the drug, the dehydration energy, and the binding energy to γ-secretase .

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

Gamma-Secretase modulator 2 is being explored as a potential treatment for Alzheimer’s disease . It modulates the activity of gamma-secretase, a key enzyme involved in processing proteins implicated in diseases like Alzheimer’s. The modulation of gamma-secretase selectively attenuates the production of Aβ (1-42), a peptide associated with the deposition of plaques in the brain, which is a characteristic of Alzheimer’s disease .

Drug Development

The compound is used in drug development, particularly in the creation of small-molecule therapeutics to lower amyloid and potentially prevent Alzheimer’s disease progression if used early enough .

Research on Aβ Peptides

Gamma-Secretase modulator 2 is used in research to study the effects of shorter Aβ peptides. These peptides are not only less toxic than Aβ42 but are also protective .

Understanding γ-Secretase Function

The use of gamma-Secretase modulator 2 has dramatically shifted the approach to targeting γ-secretase, providing valuable insights into the enzyme’s function .

Structural Studies

Small molecule probes like gamma-Secretase modulator 2 have enabled structural and functional insights into γ-secretase before the emergence of high-resolution structural studies .

Prevention Therapies

There is potential for gamma-Secretase modulator 2 to be used in prevention therapies for diseases associated with the deposition of Aβ in the brain .

Mecanismo De Acción

Target of Action

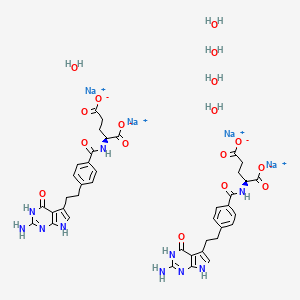

Gamma-Secretase modulator 2 is a potent, selective compound specifically designed to modulate γ-secretase activity . The primary target of this compound is γ-secretase, an intramembrane aspartyl protease that is critical for the generation of Amyloid-beta (Aβ) peptides . These peptides are integral to the “amyloid hypothesis,” which states that the accumulation of Aβ peptides triggers a cascade of pathological events leading to neurodegeneration and ultimately Alzheimer’s disease .

Mode of Action

The compound interacts with γ-secretase to selectively attenuate the production of Aβ (1-42), a specific form of Aβ peptides . This modulation involves tweaking the enzyme’s active site such that it still runs and, in the case of Aβ, runs more efficiently, processing amyloidogenic Aβ42 and Aβ43 into smaller, innocuous peptides such as Aβ37 and Aβ38 .

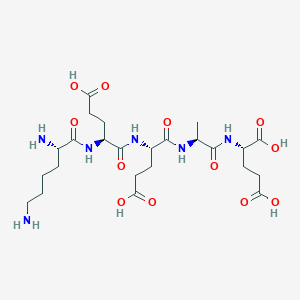

Biochemical Pathways

The modulation of γ-secretase by Gamma-Secretase modulator 2 affects the amyloidogenic pathway. This pathway involves the cleavage of the amyloid precursor protein (APP) by β-secretase and subsequently by γ-secretase to form Aβ peptides . By modulating γ-secretase, the compound shifts the production of Aβ peptides towards smaller, less-sticky peptides .

Pharmacokinetics

The pharmacokinetics of Gamma-Secretase modulator 2 are characterized by its good CNS drug-like properties and its suitability for once-daily oral dosing . The compound achieves CNS levels comparable

Direcciones Futuras

The future directions for gamma-Secretase modulator 2 are promising. A Phase II study to investigate safety, tolerability, PK, and PD of RG6289 is scheduled for 2024 and doses were selected using PK-PD model simulations . The recent clinical trial results from anti-Aβ antibodies provide evidence that Aβ is a valid therapeutic target for AD .

Propiedades

IUPAC Name |

6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1-(2,2,2-trifluoroethyl)-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F4N6O2/c1-15-11-33(14-30-15)21-8-6-16(10-23(21)37-2)19-12-35(32-31-19)22-9-7-17-18(26)4-3-5-20(17)34(24(22)36)13-25(27,28)29/h3-6,8,10-12,14,22H,7,9,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHNBILIYONQLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)N(C4=O)CC(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F4N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732149 |

Source

|

| Record name | 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Secretase modulator 2 | |

CAS RN |

1093978-89-2 |

Source

|

| Record name | 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.